Ammonium thioacetate

Description

Historical Context of Thioacetate (B1230152) Reagents in Analytical Chemistry

The historical development of organic substances as analytical reagents gained prominence as organic chemistry matured in the 19th century, gradually superseding natural materials used in earlier centuries. psu.edu In the realm of qualitative analysis, a persistent challenge was the handling of hydrogen sulfide (B99878) gas, which was traditionally generated for the precipitation of metal sulfides. elsevier.es Its obnoxious odor and toxicity led chemists to seek alternative, more manageable sources of sulfide ions. elsevier.es

In 1894, Schiff and Tarugi notably recommended ammonium (B1175870) thioacetate for this very purpose, specifically to replace hydrogen sulfide gas in systematic qualitative analysis. psu.edudss.go.th This highlighted its utility as a convenient and safer alternative for generating sulfide ions in aqueous solutions, facilitating the precipitation of various metal sulfides for identification and separation. elsevier.esuc.edu While other alternatives, such as thioacetamide (B46855), later gained considerable attention in the 1950s for their ready hydrolysis to provide hydrogen sulfide, ammonium thioacetate was among the early organic thio compounds explored to address the "hydrogen sulfide problem" in laboratory settings. psu.eduelsevier.es

Foundational Relevance in Organosulfur Chemistry Research

This compound holds foundational relevance in organosulfur chemistry, primarily as a source of the thioacetate anion (CH₃COS⁻). Thioesters are a class of organosulfur compounds characterized by the R−C(=O)−S−R' molecular structure, analogous to carboxylate esters where a sulfur atom replaces the oxygen in the ester linkage. wikipedia.org

The thioacetate anion, derived from this compound or its potassium counterpart, is a key intermediate in the synthesis of a wide array of organosulfur compounds, particularly thiols. cenmed.comresearchgate.netresearchgate.netmdpi.com A common synthetic route for preparing thioacetate esters involves the alkylation of alkali metal salts of thiocarboxylic acids, such as potassium thioacetate, with alkyl halides (CH₃COSK + RX → CH₃COSR + KX). wikipedia.org This method is often preferred over the analogous alkylation of acetate (B1210297) salts. wikipedia.org

Research findings underscore the utility of the thioacetate anion as a potent nucleophile in nucleophilic displacement reactions, even in aqueous media, contributing to the development of environmentally friendly synthetic procedures. researchgate.net Thioacetates serve as crucial precursors for thiols, which can then be further transformed into other organosulfur compounds. researchgate.netmdpi.com For instance, the hydrolysis of thioester end groups by ammonia (B1221849) can yield thiols. researchgate.net

Beyond simple thiol synthesis, thioacetate chemistry extends to more complex transformations. For example, thioesters are integral components in native chemical ligation, a powerful method for peptide synthesis. wikipedia.org Furthermore, the thioacetate anion has been investigated in the context of prebiotic chemistry, with studies showing its rapid and high-yield production from simple chemical systems under non-aqueous conditions, suggesting its potential role in the early Earth's chemical environment. researchgate.net

The versatility of thioacetate reagents is also evident in their application as acyl transfer agents and in various biochemical processes. researchgate.net The ability to efficiently synthesize organic thioacetates under mild conditions, such as through the reaction of alkyl halides with sodium thioacetate catalyzed by polyethylene (B3416737) glycols (PEGs), highlights their continued importance in modern synthetic methodologies. researchgate.net

Key Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59094-65-4 | guidechem.comnih.gov |

| PubChem CID | 6453756 | guidechem.comnih.gov |

| Molecular Formula | C₂H₇NOS | guidechem.com |

| Molecular Weight | 93.14808 g/mol | guidechem.com |

| InChI Key | AIODQALUGWKTRZ-UHFFFAOYSA-N | guidechem.com |

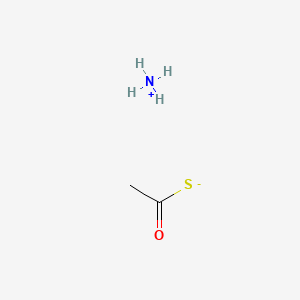

| Canonical SMILES | CC(=O)[S-].[NH4+] | guidechem.com |

| Boiling Point | 130.6°C at 760 mmHg (for Thioacetic acid, not directly for this compound) | wxrtyy.com.cn |

Note: The boiling point provided in source for this compound might be an error or refer to a related compound like thioacetic acid, as ammonium salts typically decompose before boiling. Thioacetic acid (PubChem CID 10484) has a boiling point of 93 °C. wxrtyy.com.cn

Structure

3D Structure of Parent

Properties

CAS No. |

59094-65-4 |

|---|---|

Molecular Formula |

C2H7NOS |

Molecular Weight |

93.15 g/mol |

IUPAC Name |

azanium;ethanethioate |

InChI |

InChI=1S/C2H4OS.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3 |

InChI Key |

AIODQALUGWKTRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[S-].[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies for Ammonium Thioacetate and Thioacetate Compounds

Synthesis of Thioacetate (B1230152) Esters Utilizing Thioacetate Salts

Multistep Tandem Reaction Processes for Thioacetate Formation

One notable methodology for the synthesis of thioacetates from alkyl halides involves a multistep, tandem reaction utilizing benzyltriethylammonium tetrathiomolybdate (B108656) and acetic anhydride (B1165640) (PubChem CID: 7918) as key reagents. This method provides a simple and efficient route to various thioacetate derivatives. nih.gov

The process is characterized as a tandem sulfur-transfer reduction-acylation reaction, occurring in a single pot. For instance, treating benzyl (B1604629) bromide (PubChem CID: 7498) with benzyltriethylammonium tetrathiomolybdate (referred to as "1" in the original research, a direct PubChem CID for this specific complex was not found, but related compounds like Benzyltriethylammonium chloride have CID 66133) and acetic anhydride in acetonitrile (B52724) (MeCN) at 28 °C for 2.5 hours resulted in the formation of the corresponding thioacetate in excellent yields. nih.gov

This methodology has been successfully applied to a diverse range of alkyl halides, including benzyl halides (both bromide and chloride), and those with substituents on the aryl ring, such as 4-methoxybenzyl bromide (PubChem CID: 3354272) and 4-acetylbenzyl bromide. The reaction consistently yielded the desired thioacetate derivatives in high percentages, demonstrating the robustness and broad applicability of this tandem approach. nih.gov

Table 1: Yields of Thioacetate Derivatives from Alkyl Halides via Tandem Reaction

| Alkyl Halide Substrate | Reagents & Conditions | Product Thioacetate | Yield (%) | Citation |

| Benzyl Bromide | Benzyltriethylammonium tetrathiomolybdate (2.2 equiv), Acetic Anhydride (4.0 equiv), MeCN, 28 °C, 2.5 h | Benzyl Thioacetate | 94 | nih.gov |

| Benzyl Chloride | Benzyltriethylammonium tetrathiomolybdate (2.2 equiv), Acetic Anhydride (4.0 equiv), MeCN, 28 °C, 2.5 h | Benzyl Thioacetate | Excellent | nih.gov |

| 4-Methoxybenzyl Bromide | Benzyltriethylammonium tetrathiomolybdate (2.2 equiv), Acetic Anhydride (4.0 equiv), MeCN, 28 °C, 2.5 h | 4-Methoxybenzyl Thioacetate | 97 | nih.gov |

| 4-Acetylbenzyl Bromide | Benzyltriethylammonium tetrathiomolybdate (2.2 equiv), Acetic Anhydride (4.0 equiv), MeCN, 28 °C, 2.5 h | 4-Acetylbenzyl Thioacetate | 96 | nih.gov |

Beyond this specific method, other tandem processes contribute to thioacetate formation or utilize thioacetates as crucial intermediates. For instance, potassium thioacetate (PubChem CID: 4463282) is frequently employed as a nucleophilic sulfur source. In some one-pot synthetic strategies for sulfides, potassium thioacetate reacts with halides to form thioacetates, which are then deprotected in situ to generate a thiolate nucleophile for subsequent reactions, effectively combining multiple steps into a single operation. nih.govuni.luepa.gov

Furthermore, the conjugate addition of thioacetic acid to various unsaturated compounds, often catalyzed by organocatalysts, represents another class of tandem reactions that lead to thioacetate formation. These reactions can be followed by an enantioselective protonation, enabling the stereoselective synthesis of chiral thioacetate-containing products. uni.luamericanelements.com The direct conversion of unprotected reducing sugars to glycosyl thioacetates using thioacetic acid in a DMC-mediated reaction, followed by hydrolysis to thiols, also exemplifies a multi-step process where the thioacetate is a key intermediate formed in a tandem fashion. nih.gov

These methodologies underscore the versatility and efficiency of multistep tandem reactions in the synthesis of thioacetate compounds, providing streamlined routes to these important sulfur-containing molecules.

Chemical Transformations and Reaction Mechanisms of Thioacetate Moieties

Hydrolysis Pathways of Thioacetates

The hydrolysis of thioacetates to yield a thiol and a carboxylate is a fundamental reaction. This transformation can be catalyzed by either acid or base, with base-catalyzed pathways being particularly common.

Base-catalyzed hydrolysis of thioesters, such as those derived from ammonium (B1175870) thioacetate (B1230152), typically proceeds through a bimolecular nucleophilic acyl substitution mechanism (BAc2). epa.gov This process is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the thioester. nih.govmasterorganicchemistry.com This addition forms a tetrahedral intermediate. nih.gov Subsequently, the intermediate collapses, leading to the cleavage of the carbon-sulfur bond and the departure of the thiolate anion as the leaving group. The final products are a carboxylate anion and a thiol. pearson.com

It's noteworthy that while the BAc2 mechanism is the most common, other pathways like BAc1, BAl1, and BAl2 can occur, but are generally masked by the more prevalent BAc2 pathway. epa.gov

The key step in the hydrolysis of thioacetates is the nucleophilic attack on the carbonyl carbon. nih.gov The sulfur atom, being larger and less electronegative than oxygen, makes the C-S bond weaker and more polarized. fiveable.me This increased polarization renders the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles like the hydroxide ion. fiveable.me

Thiol-Thioester Exchange Reactions

Thiol-thioester exchange is a reversible reaction where a thiol reacts with a thioester to form a new thioester and a new thiol. warwick.ac.uk This reaction is significant in various chemical and biological processes, including dynamic combinatorial chemistry and native chemical ligation for protein synthesis. researchgate.net

The thioacetate group is often used as a protecting group for thiols because thioacetates are generally stable and odorless intermediates. researchgate.netnih.gov Deprotection to regenerate the free thiol is a critical step in many synthetic pathways. google.com This is commonly achieved through hydrolysis under basic conditions, as described previously. Reagents such as ammonium hydroxide, potassium hydroxide, and potassium carbonate are frequently employed. google.comrsc.org

The mechanism involves the nucleophilic attack of a base (e.g., hydroxide or methoxide) on the thioacetate's carbonyl carbon, leading to the formation of the corresponding thiol. rsc.orgias.ac.in However, these strong basic conditions can sometimes lead to unwanted side reactions. google.com

Alternatively, deprotection can be achieved under milder, neutral conditions. For instance, a borohydride (B1222165) exchange resin in the presence of a catalytic amount of palladium acetate (B1210297) in methanol (B129727) can effectively convert alkyl thioesters to their corresponding thiols in high yields. ias.ac.in Another approach involves the use of 2-aminothiols, which mimic a native chemical ligation (NCL) process. nih.gov This method proceeds via a reversible thiol-thioester exchange followed by an irreversible intramolecular S,N-acyl transfer, which drives the reaction to completion under mild, near-neutral pH conditions. nih.gov

To avoid harsh basic conditions that can be detrimental to sensitive molecules, catalytic methods for thioacetate deprotection have been developed. google.com Quaternary ammonium cyanide salts, such as tetrabutylammonium (B224687) cyanide (TBACN), are effective catalysts for this transformation. google.comgoogleapis.com

The deprotection with TBACN is typically carried out in a protic solvent like methanol at room temperature and under an inert atmosphere. google.com The cyanide ion is a strong nucleophile that attacks the electrophilic carbonyl carbon of the thioacetate. researchgate.net The proposed mechanism is similar to solvolytic O-deacylation. google.com The use of a quaternary ammonium salt like tetrabutylammonium improves the solubility of the cyanide catalyst in organic solvents compared to inorganic cyanides like potassium cyanide, which may lead to incomplete reactions. google.com This method has been shown to be chemoselective, capable of deprotecting a thioacetate in the presence of an acetate group. google.com

Table 1: Comparison of Thioacetate Deprotection Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Base-Catalyzed Hydrolysis | NaOH, KOH, NH₄OH | Basic, aqueous/alcoholic solution | Simple, effective | Harsh conditions, potential side reactions google.com |

| Reduction | Lithium aluminium hydride (LiAlH₄) | Anhydrous ether | Effective | Reduces other functional groups, isomerization risk ias.ac.in |

| Catalytic Cyanide | Tetrabutylammonium cyanide (TBACN) | Methanol, room temp, inert atm | Mild, chemoselective, good yields google.com | Cyanide toxicity, may not work for aromatic thiols google.com |

| Biomimetic (NCL-like) | 2-aminothiols (e.g., Cysteine) | Aqueous buffer, pH ~7-8, room temp | Very mild, high yield, avoids oxidation nih.gov | Requires specific deprotecting agent |

Formation of Diverse Organosulfur Compounds from Thioacetates

Ammonium thioacetate serves as a valuable and often odorless precursor for the synthesis of a wide array of organosulfur compounds. researchgate.netrsc.org The thioacetate anion is a potent nucleophile that readily participates in substitution reactions with electrophiles like alkyl halides to form thioesters. vulcanchem.com These thioesters can then be transformed into other important classes of organosulfur compounds.

A common strategy involves the initial formation of a thioacetate from an alkyl halide and potassium or this compound. rsc.org This intermediate is then deprotected in situ by adding a base like potassium carbonate to generate a thiolate anion. rsc.org This highly reactive thiolate can then be reacted with a second electrophile to produce unsymmetrical sulfides (thioethers). rsc.org This one-pot, thiol-free method is advantageous as it avoids the handling of volatile and malodorous thiols. rsc.org

Furthermore, the sulfides generated from thioacetates can be selectively oxidized to form sulfoxides. rsc.org For example, using an oxidant like Oxone® in the presence of potassium bromide can lead to the formation of sulfoxides over sulfones. rsc.org The proposed mechanism involves the formation of a sulfur-bromo intermediate that limits further oxidation. rsc.org Thioacetates are also used in the synthesis of disulfides and have been investigated for creating thiacyclophanes through ring-closing metathesis of the resulting sulfides. researchgate.net

Synthesis of Sulfides and Sulfoxides via Thioacetate Intermediates

Thioacetate anions, derived from salts like potassium or this compound, serve as effective and odorless sulfur sources for the synthesis of sulfides and sulfoxides. researchgate.netsemanticscholar.org This approach avoids the use of thiols, which are often volatile and possess noxious smells. semanticscholar.orgrsc.org The methodology typically involves a one-pot, thiol-free process that proceeds under green conditions without the need for metal catalysts. researchgate.netsemanticscholar.org

The general strategy begins with the reaction of an alkyl halide, such as a benzyl (B1604629) bromide, with a thioacetate salt like potassium thioacetate (PTA). semanticscholar.orgrsc.org This step proceeds via an S\textsubscriptN2 substitution reaction, where the thioacetate anion acts as a nucleophile to displace the halide, forming a stable thioacetate intermediate. semanticscholar.org This intermediate is advantageous as it is stable and odorless, allowing for the synthesis of a wide range of sulfides. researchgate.net

Following the formation of the thioacetate intermediate, a base such as potassium carbonate is added to the reaction mixture. This induces deprotection of the acetyl group (-COCH₃) to generate a sulfide (B99878) or thiolate (S⁻) nucleophile in situ. semanticscholar.orgrsc.org This newly formed nucleophile can then react with a second electrophile (e.g., another alkyl halide) added to the pot, resulting in the formation of an unsymmetrical sulfide. semanticscholar.org This method is compatible with a variety of functional groups and can be used to prepare numerous benzylic sulfides containing alkyl, alkenyl, alkynyl, and phenyl moieties. semanticscholar.orgrsc.org

This one-pot method can be extended to selectively produce sulfoxides. After the formation of the sulfide, an oxidizing agent like Oxone® is introduced into the reaction mixture. semanticscholar.orgrsc.org The oxidation of the sulfide to the sulfoxide (B87167) can be finely controlled. The mechanism for selective formation of the sulfoxide over the sulfone involves the generation of hypobromous acid (HOBr) from the reaction of Oxone® with potassium bromide (a byproduct of the initial S\textsubscriptN2 reaction). semanticscholar.orgrsc.org A bromine moiety attaches to the sulfur atom of the sulfide, forming an intermediate that reduces the reactivity of the sulfur, thus preventing over-oxidation to the sulfone and favoring the formation of the sulfoxide. semanticscholar.org

Table 1: Synthesis of Unsymmetrical Sulfides using Potassium Thioacetate

Data sourced from research on one-pot thiol-free synthesis of sulfides. semanticscholar.org

Preparation of Thioamides from Related Thioacids

This compound is a versatile reagent for the synthesis of thioamides through acyl transfer reactions. It can facilitate the conversion of amines into thioamides under mild conditions. vulcanchem.com The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the thioacetate, leading to the formation of a thioamide and ammonia (B1221849). This reactivity is particularly useful in specialized applications like peptide synthesis to introduce protease-resistant thioamide bonds. vulcanchem.com

More broadly, thioacetic acid, the conjugate acid of the thioacetate anion, is a key precursor in several routes to thioamides. One common method involves the reaction of thioacetic acid with nitriles, often in the presence of a catalyst or reagent like calcium hydride, to produce the corresponding thioamides in good yields. organic-chemistry.orgtandfonline.com

Thioacids are also employed as the acid component in multicomponent reactions, such as the Ugi reaction, to directly yield endothiopeptides, which are peptides containing a thioamide linkage. organic-chemistry.org Another significant pathway for amide and thioamide formation involves the reaction of thioacids with azides. acs.orgfu-berlin.de Mechanistic studies have shown that this transformation can proceed through different pathways depending on the electronic properties of the azide. Electron-rich azides tend to undergo a [3+2] cycloaddition with the thiocarboxylate to form a thiatriazoline intermediate, which then decomposes to the amide. acs.org

The conversion of amides to thioamides is a fundamental transformation, often accomplished using thionating agents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.orgnih.gov However, building the thioamide functionality from thioacid precursors offers an alternative synthetic strategy. organic-chemistry.org For instance, various methods exist for thioamide synthesis that highlight the versatility of sulfur-containing reagents, including the reaction of amines with gem-difluoroalkenes and a sulfide source, or the three-component reaction of arylacetic acids, amines, and elemental sulfur. organic-chemistry.org

Table 2: Selected Methods for Thioamide Synthesis from Thioacid and Related Precursors

Applications of Ammonium Thioacetate and Its Chemistry in Academic Research

Reagent in Qualitative Inorganic Analysis Schemes

Historically, the precipitation of metal sulfides has been a cornerstone of qualitative inorganic analysis, allowing for the separation and identification of various metal cations. libretexts.org Traditionally, this was achieved by bubbling toxic hydrogen sulfide (B99878) gas through the sample solution. In the search for safer and more convenient alternatives, various organic thio compounds were investigated as sulfide ion sources. elsevier.es

Ammonium (B1175870) thioacetate (B1230152) was among the alternative reagents considered for this purpose. elsevier.es The underlying principle is the hydrolysis of the thioacetate ion in aqueous solution to generate hydrogen sulfide, which then precipitates metal ions as their respective sulfides. The rate of this hydrolysis, and thus the concentration of sulfide ions, can be influenced by factors such as pH and temperature, offering a degree of control over the precipitation process. datapdf.com

However, the adoption of ammonium thioacetate in standard qualitative analysis schemes has been limited. Research and pedagogical materials more frequently highlight the use of thioacetamide (B46855) (CH₃CSNH₂) as the preferred organic source of sulfide ions. elsevier.eswikipedia.orgchemicalbook.comdss.go.th Thioacetamide also hydrolyzes in solution to produce hydrogen sulfide, and its reactivity and the conditions for its use have been more extensively studied and documented. datapdf.comwikipedia.org The preference for thioacetamide may be due to factors such as its rate of hydrolysis under typical analytical conditions and the physical properties of the resulting precipitates. chemicalbook.comdss.go.th While this compound represents an early effort to replace gaseous hydrogen sulfide, thioacetamide ultimately became the more widely accepted reagent for this application in qualitative inorganic analysis. elsevier.eswikipedia.org

Protecting Group Strategy for Thiol Functionalities in Organic Synthesis

The thiol group (-SH) is a highly reactive functionality that often requires protection during multi-step organic syntheses to prevent unwanted side reactions, such as oxidation to disulfides. The thioacetate group serves as an effective protecting group for thiols due to its stability under a range of reaction conditions and the relative ease of its removal (deprotection) to regenerate the free thiol. researchgate.net

The protection is typically achieved by nucleophilic substitution of a halide or other leaving group with a thioacetate salt, such as potassium or this compound. rsc.orgnih.gov Alternatively, thioacetic acid can be used in addition reactions to unsaturated systems. mdpi.com The resulting thioacetate is generally stable to mildly acidic and basic conditions, allowing for selective reactions to be performed elsewhere in the molecule.

Deprotection to unveil the thiol functionality can be accomplished under various conditions, most commonly through hydrolysis with a base such as sodium hydroxide (B78521) or sodium thiomethoxide. nih.gov This cleavage of the thioester bond regenerates the nucleophilic thiolate, which can then be used in subsequent synthetic steps.

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is often essential. This strategy employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. americanpeptidesociety.org This allows for the sequential unmasking and reaction of different functional groups within the same molecule.

The thioacetate group can be incorporated into such orthogonal schemes. For instance, a molecule might contain a thiol protected as a thioacetate and a hydroxyl group protected as a silyl (B83357) ether. The silyl ether can be selectively cleaved under fluoride-mediated conditions, leaving the thioacetate intact. Subsequently, the thioacetate can be removed under basic conditions to expose the thiol, without affecting other functionalities in the molecule. This orthogonality is crucial in fields like peptide synthesis, where different reactive side chains must be selectively manipulated. americanpeptidesociety.org Another example involves the use of photoremovable protecting groups for thiols, such as the methoxy-substituted nitrodibenzofuran (MeO-NDBF) group, which can be cleaved with light, offering an orthogonal deprotection method to the chemical cleavage of a thioacetate group. americanpeptidesociety.org

Precursors for Self-Assembled Monolayers (SAMs) Fabrication

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Thiol-based SAMs on gold surfaces are particularly well-studied and have applications in areas ranging from nanoscience to biotechnology. The formation of these monolayers relies on the strong coordination between sulfur and gold.

While free thiols are commonly used to form SAMs, their susceptibility to oxidation to disulfides can be problematic. Thioacetate-protected thiols offer a more stable alternative as precursors for SAM fabrication. researchgate.net The thioacetate group provides shelf-stability to the molecule, preventing the formation of disulfide impurities. researchgate.net The SAM can be formed either by direct adsorption of the thioacetate-protected molecule onto the gold surface, with spontaneous deprotection occurring in some cases, or by a two-step process involving the formation of the monolayer followed by a separate deprotection step to expose the terminal thiol functionality. google.com

However, studies comparing SAMs generated from thioacetates to those from the corresponding thiols have shown that the direct adsorption of thioacetates may result in monolayers that are less densely packed and not as well-ordered. For applications requiring highly ordered surfaces, a strategy involving the deprotection of the thioacetate to the free thiol immediately prior to or during the SAM formation process is often preferred.

Role in Dynamic Covalent Chemistry Systems

Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptable and responsive materials. The thiol-thioester exchange reaction is a key transformation in this field, and thioacetates can play a role in these systems.

This exchange reaction typically involves the reaction of a thiol with a thioester in the presence of a catalyst, leading to the formation of a new thioester and a new thiol. The reversible nature of this bond allows for the rearrangement of the molecular components within a larger assembly, such as a polymer network. This dynamic behavior can impart materials with properties like self-healing, malleability, and recyclability. While more complex thioesters are often designed for specific dynamic systems, the fundamental chemistry is analogous to that involving simpler thioacetates.

Strategic Synthetic Routes to Complex Organic Molecules

The thioacetate group, and by extension this compound as a reagent, is employed in strategic synthetic routes to a variety of complex organic molecules, including natural products. The introduction of a sulfur functionality via a thioacetate provides a versatile handle for further transformations.

For example, in the synthesis of monoterpene thiols, thioacetic acid has been used as a nucleophile in Michael addition reactions to α,β-unsaturated carbonyl compounds. mdpi.com This approach allows for the stereoselective introduction of a sulfur-containing moiety, which can then be reduced to the corresponding thiol. mdpi.com In another example, the synthesis of 2-thioanalogs of salvinorin A and B involved the reaction of a triflate precursor with potassium thioacetate to introduce the thioacetate group with inversion of configuration. nih.gov Subsequent deacetylation then yielded the desired thiosalvinorin derivative. nih.gov These examples highlight the utility of the thioacetate group as a strategic element in the construction of complex and biologically active molecules. mdpi.com

Theoretical and Computational Chemistry Studies on Thioacetate Systems

Ab Initio and Density Functional Theory (DFT) Investigations of Thioacetate (B1230152) Reactivity

Ab initio methods, which solve the Schrödinger equation without empirical parameters, and DFT, which approximates electron density, are fundamental in computational chemistry for studying chemical reactivity. openaccessjournals.com These methods have been extensively applied to thioacetate systems to understand their electronic structure and reactivity patterns.

For instance, computational studies have focused on understanding the relative acyl-transfer reactivity of thioesters compared to oxoesters. Transition state models developed using quantum mechanical calculations for reactions of methyl thioacetate with various nucleophiles, such as hydroxide (B78521), ammonia (B1221849), and methylcyanoacetate carbanion, have reproduced experimental observations. These studies indicated that while oxoesters and thioesters exhibit similar reactivity towards hydroxide, thioesters are significantly more reactive (approximately 100-fold to 2000-fold) than oxoesters towards amine and carbanion nucleophiles, respectively. nih.gov Analysis of electron delocalization using Natural Bond Orbital (NBO) analysis revealed similar losses of delocalization energy for both oxoesters and thioesters when transitioning from reactants to the transition state in reactions with hydroxide. However, for reactions with other nucleophiles, the loss of delocalization energy was considerably greater for the oxoester. nih.gov Furthermore, bond rotational analysis of transition states provided support for the crucial role of the p(X) → σ(C-Nu) interaction (where X is O or S, and Nu is the nucleophile) in governing the reactivity of these compounds in nucleophilic acyl substitution. nih.gov

DFT studies, often employing functionals like M06-2X, have also been utilized to investigate the reactivity of thioacetate systems in various contexts, including dehydro-Diels–Alder (DDA) reactions. These studies have shown that the reactivity of DDA reactions is controlled by distortion energy, with concerted and stepwise mechanisms exhibiting competitive activation barriers. acs.org

Analysis of Reaction Energetics and Transition States in Thioacetate Transformations

Computational methods are crucial for analyzing the energetics of chemical reactions and characterizing transition states, which are ephemeral structures representing the highest energy point along a reaction pathway. researchgate.net

In the context of thioacetate transformations, DFT calculations have been employed to explore reaction mechanisms and determine the most energetically feasible pathways. For example, in the Cu-catalyzed C–S cross-coupling of potassium thioacetate with aryl halides, quantum chemical calculations at levels such as PCM(PhMe)-[M06/def2-TZVPP] and PCM(MeCN)-[M06/def2-TZVPP] were performed. These studies indicated that an oxidative addition–reductive elimination mechanism via an unstable Cu(III) intermediate is energetically more feasible than other proposed mechanisms like single-electron transfer or halogen atom transfer. conicet.gov.ar The transition states associated with different steps of these reactions, such as the cleavage of the Ph–I bond via a three-membered transition state, have been characterized, revealing significant energy demands. conicet.gov.ar

The elucidation of reaction mechanisms provides critical insights into product formation and the dynamic geometric rearrangements occurring at the reactant, transition state, and intermediate levels. researchgate.net Computational approaches allow for the detailed study of short-lived structures like transition states and intermediates, providing activation free energies that can be compared with experimental results. researchgate.net

Computational Modeling of Solution-Phase Reactivity and Solvation Effects on Thioacetate Reactions

The behavior of molecules in solution is significantly influenced by interactions with solvent molecules. Computational studies often employ solvation models to account for these effects, which are crucial for accurately predicting reactivity in liquid phases. mdpi.com

Commonly used models include implicit solvation models, which represent the solvent as a continuous polarizable medium (e.g., PCM, SMD, SM8), and explicit solvation models, which consider individual solvent molecules interacting with the solute. Hybrid approaches combining quantum mechanical (QM) descriptions for the solute and its immediate solvent shell with continuum models for the bulk solvent are also utilized. mdpi.com

For thioacetate reactions, computational modeling of solution-phase reactivity has involved the use of models like SM8 solvation. acs.org These studies aim to understand how the solvent modifies the properties of solute molecules and participates in reaction processes. For instance, free-energy surfaces for liquid-phase reactions are computed, treating intermediates as unimolecular species while reactants and products are treated as bimolecular. acs.org This allows for the determination of pseudochemical potential profiles at stationary points, providing insights into the energetics of reactions in solution. acs.org

Solvation effects can significantly impact reaction energetics. For example, in studies of hetero-Michael addition reactions, it was found that decreased solvation of substituted enones in solution led to a larger increase in activation energies compared to gas-phase reactions. nih.gov This highlights the importance of incorporating solvation models to accurately predict reactivity in real-world conditions.

Advanced Analytical Approaches for Thioacetate Research

Spectroscopic Techniques for Structural Characterization of Synthesized Thioacetate (B1230152) Compounds (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental for elucidating the molecular structure of thioacetate compounds and confirming their successful synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful technique for the structural characterization of thioacetate compounds. It provides detailed information about the connectivity and environment of atoms within a molecule. For instance, the characteristic proton signals for the -SCOCH₃ moiety in thioacetate-capped polymers appear around δ 2.33 ppm in the ¹H NMR spectrum. researchgate.netresearchgate.net Similarly, the corresponding carbon signal for this moiety is observed at approximately 28.83 ppm in the ¹³C NMR spectrum. researchgate.netresearchgate.net NMR is also vital for confirming the structures of synthesized thioacetates and identifying any side reactions that may occur during their formation or subsequent transformations, such as deacetylation. imreblank.chmemphis.edu

| Spectroscopic Technique | Information Provided | Characteristic Data for Thioacetates |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | -SCOCH₃ protons at ~δ 2.33 ppm researchgate.netresearchgate.net |

| ¹³C NMR | Carbon environment and connectivity | -SCOCH₃ carbon at ~δ 28.83 ppm researchgate.netresearchgate.net |

Infrared (IR) spectroscopy is utilized to identify functional groups present in thioacetate compounds. Specifically, attenuated total reflectance infrared (ATR-IR) spectroscopy reveals a sharp signal around 1697 cm⁻¹, which is characteristic of the thioester group (C=O stretch). researchgate.net Fourier-transform infrared (FTIR) spectroscopy can also show a strong absorption band at approximately 1692 cm⁻¹ corresponding to the carbonyl stretching vibration of the thioacetate group. researchgate.net The disappearance of this peak in FTIR spectra can confirm the successful cleavage of the thioester bond during reactions. researchgate.net IR spectroscopy serves as a primary tool for identification and structural elucidation of these compounds. researchgate.neteurekaselect.com

| Spectroscopic Technique | Functional Group Indication | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| IR (ATR-IR, FTIR) | Thioester (C=O stretch) | ~1697 cm⁻¹ to 1692 cm⁻¹ researchgate.netresearchgate.net |

Mass Spectrometry (MS) is employed to determine the molecular weight of thioacetate compounds and to provide fragmentation patterns that aid in structural elucidation. Gas chromatography-mass spectrometry (GC-MS) is particularly effective for identifying volatile thioacetate derivatives based on their unique mass spectra. imreblank.chgoogle.com For example, in the analysis of terpene thioacetate derivatives, GC-MS has been used to detect compounds with specific molecular weights, such as 212 Da. google.com Electron Ionization Mass Spectrometry (MS-EI) spectra are commonly generated at 70 eV, while Chemical Ionization Mass Spectrometry (MS-CI) can be performed at 150 eV, often using ammonia (B1221849) as a reagent gas. imreblank.chgoogle.com Liquid chromatography-mass spectrometry (LC-MS) is another hyphenated technique used for the structural characterization of thioesters. researchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of synthesized thioacetate compounds and for monitoring the progress of chemical reactions involving them.

Gas Chromatography (GC) is extensively used for the analysis of thioacetate derivatives, enabling both purity assessment and reaction monitoring. Various GC configurations are employed, including GC with Flame Ionization Detector (GC-FID), Flame Photometry Detector (GC-FPD), and GC-MS. imreblank.chgoogle.com Typical GC analyses for thioacetates often utilize fused silica (B1680970) capillary columns (e.g., DB-Wax, DB-1701, DB-FFAP) with helium or nitrogen as carrier gases. imreblank.chgoogle.com Temperature programs are optimized to achieve effective separation, such as starting at 20°C and ramping up to 220°C. google.com Headspace GC-MS is a specialized application for the simultaneous separation and identification of volatile organosulfur compounds, including S-methyl thioacetate, in various matrices. nih.gov

| GC Parameter | Typical Specifications for Thioacetates (Examples) |

|---|---|

| Column Type | Fused silica capillary column (e.g., DB-Wax, DB-1701, DB-FFAP) imreblank.chgoogle.com |

| Column Dimensions | 30 m x 0.25 mm, film thickness 0.25 µm google.com |

| Carrier Gas | Helium, Nitrogen imreblank.chgoogle.com |

| Detectors | FID, FPD, MS imreblank.chgoogle.com |

| Temperature Program | Initial: 20°C (1 min), Ramp: 70°C/min to 60°C (2 min), then 4°C/min to 220°C (20 min) google.com |

High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical analysis and is well-suited for the purity assessment and reaction monitoring of thioacetate compounds, particularly those that are less volatile or thermally unstable. nih.govnih.gov HPLC systems often incorporate a photodiode array detector (HPLC-DAD), which allows for the acquisition of spectra across a range of wavelengths, enabling spectral peak purity assessment and identification. nih.govumlub.plscispace.com For the separation of thioacetates, reverse-phase HPLC methods are common, often employing mobile phases consisting of acetonitrile (B52724), water, and an acid such as phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can replace phosphoric acid in the mobile phase. sielc.com HPLC is also used to monitor the generation of thiol surfactants from thioacetate surfactants via thiol-thioester exchange reactions. nih.gov

| HPLC Parameter | Typical Specifications for Thioacetates (Examples) |

|---|---|

| Column Type | Reverse phase (e.g., Nucleosil 1 10-7-OH, Newcrom R1) google.comsielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.com |

| Detection | Photodiode Array Detector (DAD), UV (e.g., 254 nm) google.comumlub.plscispace.com |

| Mode | Isocratic google.com |

Quantitative Analysis Approaches for Thioacetate-Derived Products

Quantitative analysis methods are crucial for determining the yield and concentration of thioacetate-derived products.

Ultraviolet-Visible (UV/Vis) spectrophotometry is a common method for the quantitative determination of compounds, including the analysis of percent yields in thioacetate deacetylation reactions. memphis.edu For instance, the deacetylation of thioacetates to produce thiols can be analyzed using UV/Vis, often in conjunction with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts with thiols to form a chromophore that can be quantified spectrophotometrically. memphis.edu This approach provides a good preliminary assessment of reaction yields. memphis.edu Spectrophotometric methods have also been developed and validated for the quantitative determination of active pharmaceutical ingredients in thioacetate-containing tablets. zsmu.edu.uaresearchgate.net

Gas Chromatography coupled with Sulfur Chemiluminescence Detection (GC-SCD) offers a highly sensitive and selective approach for the quantitative analysis of sulfur-containing compounds, including S-methyl thioacetate. chromatographyonline.com This technique is particularly valuable for analyzing trace levels of volatile sulfur compounds in complex matrices, such as food and beverages. chromatographyonline.com Detection limits for S-methyl thioacetate using GC-SCD have been reported as low as 0.49 µg/L, with quantitation limits around 1.50 µg/L. chromatographyonline.com This method ensures reliable qualification and quantification of sulfur components. chromatographyonline.com

Beyond specific detectors, general chromatographic analysis, including GC and HPLC, can be adapted for quantitative purposes. For example, chromatographic methods have been used for qualitative and quantitative analyses of decay products in various chemical processes. scirp.org The development and validation of HPLC and GC methods are routinely performed for the quantitative determination of active components in pharmaceutical products, ensuring quality control and monitoring manufacturing processes. unirioja.es

Future Directions and Emerging Research Themes in Ammonium Thioacetate Chemistry

Sustainable and Green Chemistry Methodologies for Thioacetate (B1230152) Synthesis and Utilization

A significant thrust in modern chemistry is the development of environmentally benign synthetic processes. For ammonium (B1175870) thioacetate, this involves innovations in both its synthesis and its subsequent applications. One promising green approach is the use of water as a solvent for the synthesis of organic thioacetates. rsc.org This method offers a simple, efficient, and fast way to produce these compounds, leveraging the nucleophilicity of the thioacetate anion in an aqueous medium. rsc.org Such processes often utilize safe and mild bases like potassium carbonate to control pH and prevent the decomposition of starting materials, leading to excellent yields and purity with a straightforward workup. rsc.org

Another avenue for sustainable thioacetate utilization is in the development of thiol-free synthetic routes to important organosulfur compounds like sulfides and sulfoxides. rsc.org Traditional methods often rely on volatile and odorous thiols. By using thioacetates as a thiol surrogate, these greener, odorless, one-pot methods can be achieved, often under metal-free conditions. rsc.org Furthermore, chemo-enzymatic synthesis represents a powerful green methodology, where enzymatic hydrolysis of thioacetates can lead to the formation of thiols under mild, aqueous conditions. nih.gov

Visible-light photoredox catalysis is also emerging as a sustainable tool for thioacetate reactions. This approach can facilitate novel amide bond formation between thioacids or their salts and amines, avoiding traditional coupling reagents and improving atom economy. rsc.org These reactions can proceed under mild conditions, often initiated by atmospheric oxygen, which further enhances their green credentials. rsc.org

| Green Methodology | Description | Key Advantages |

| Aqueous Synthesis | Utilizes water as the reaction solvent for the synthesis of organic thioacetates. rsc.org | Environmentally friendly, efficient, fast, simple workup. rsc.org |

| Thiol-Free Synthesis | Employs thioacetates as a surrogate for thiols in the synthesis of sulfides and sulfoxides. rsc.org | Odorless, greener, often one-pot and metal-free. rsc.org |

| Chemo-enzymatic Synthesis | Involves the use of enzymes for the transformation of thioacetates. nih.gov | Mild reaction conditions, high selectivity, aqueous medium. nih.gov |

| Photoredox Catalysis | Uses visible light to initiate reactions, such as amide bond formation from thioacetates and amines. rsc.org | Mild conditions, avoids harsh reagents, high atom economy. rsc.org |

Development of Chemo- and Regioselective Thioacetate Transformations

Achieving high levels of chemo- and regioselectivity is a central goal in organic synthesis. Future research in thioacetate chemistry will undoubtedly focus on developing new transformations that allow for the precise modification of complex molecules. The inherent reactivity of the thioacetate group can be harnessed to achieve selective reactions at specific sites within a molecule.

For instance, the development of catalytic systems that can differentiate between various functional groups will be crucial. The use of specific catalysts can influence the reaction pathway, leading to either chemo-, regio-, or stereoselective outcomes. mdpi.com This has been demonstrated in the synthesis of chiral sulfanyl-, sulfinyl-, and sulfonyl derivatives from natural products like β-pinene, where the reaction conditions significantly impact the selectivity. mdpi.com

The acyl thiol-ene reaction is another area where selectivity is paramount. This reaction allows for the chemoselective installation of a thioester group onto an alkene, which can then be cleaved to release a biologically active thiol. rsc.org This strategy is particularly useful for the late-stage functionalization of drug molecules. rsc.org Research into new catalysts and reaction conditions that enhance the chemo- and regioselectivity of such transformations will continue to be a key focus.

| Transformation | Selectivity Goal | Example Application |

| Catalytic Functionalization | Chemo-, regio-, and stereoselectivity. mdpi.com | Synthesis of chiral monoterpenoid derivatives. mdpi.com |

| Acyl Thiol-Ene Reaction | Chemoselectivity. rsc.org | Late-stage diversification of drug molecules. rsc.org |

| Nucleophilic Substitution | Regioselectivity | Controlled synthesis of unsymmetrical sulfides. rsc.org |

Exploration of Novel Reagents and Catalytic Systems Leveraging Thioacetate Chemistry

The discovery of novel reagents and catalysts is a constant driver of innovation in chemical synthesis. For thioacetate chemistry, this involves the development of systems that can activate the thioacetate anion or its derivatives in new and selective ways.

Visible-light photoredox catalysis has already shown great promise. Dual catalysis systems, such as those combining a photoredox catalyst with a nickel catalyst, have been used for the synthesis of aryl thioesters from aryl halides and potassium thioacetate. rsc.org Ruthenium-based photocatalysts have also been employed for the formation of amide bonds. rsc.org

Beyond photoredox catalysis, the development of new organocatalysts and transition-metal catalysts continues to be an active area of research. For example, Ru-acridine complexes have been developed for the hydrogenation of thioesters to thiols and alcohols, a reaction that is often challenging due to catalyst poisoning by the thiol product. acs.org The exploration of bifunctional catalysts that can promote multiple steps in a reaction sequence is also a promising direction. nih.gov

| Catalyst/Reagent System | Transformation | Key Features |

| Nickel/Photoredox Dual Catalysis | Synthesis of aryl thioesters. rsc.org | Couples aryl halides with thioacetates under mild conditions. rsc.org |

| Ru-based Photocatalysts | Amide bond formation. rsc.org | Facilitates coupling of thioacetates and amines. rsc.org |

| Ru-acridine Complexes | Hydrogenation of thioesters. acs.org | Tolerant to thiol products, allowing for efficient reduction. acs.org |

| Organocatalysts | Various transformations | Metal-free, often enabling unique selectivity. nih.gov |

Integration of Thioacetate Chemistry into Flow Synthesis and Automated Platforms

Flow chemistry and automated synthesis are transforming the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. The integration of thioacetate chemistry into these platforms is a logical next step and an emerging area of research.

Continuous-flow methods have already been developed for the rapid synthesis of thioesters on a gram scale. organic-chemistry.org These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. The ability to perform multi-step sequences in a continuous fashion without the need for isolation of intermediates is a major advantage of flow chemistry.

The development of robust and reliable methods for in-line monitoring and purification will be essential for the successful integration of thioacetate chemistry into automated platforms. The use of solid-supported reagents and catalysts can also facilitate purification in flow systems. As these technologies mature, we can expect to see the increased use of ammonium thioacetate and other thioacetate derivatives in automated drug discovery and materials science workflows.

Q & A

Q. What are the common synthetic routes for ammonium thioacetate in organic chemistry?

this compound is typically synthesized via nucleophilic substitution reactions. For example, tetra-n-propyl or tetra-n-butyl this compound reacts with sulfonic esters of steroidal alcohols to yield thiosteroids . Another method involves thioacetate displacement reactions, such as replacing a triisopropylbenzenesulfonyl group with potassium thioacetate (KSAc) in DMF, followed by deacetylation . These routes highlight its versatility in generating sulfur-containing intermediates.

Q. How is this compound used to introduce thiol groups in complex molecules?

Thioacetate derivatives are often employed as protected thiol precursors. For instance, in ruthenium complex synthesis, thioacetate-functionalized bipyridines are deprotected using hydrazine to release free thiols for subsequent metal coordination . This method avoids oxidation issues associated with free thiols during synthesis.

Advanced Research Questions

Q. What challenges arise during radical-initiated thioacetate synthesis, and how can they be mitigated?

Radical addition reactions using AIBN initiators often produce side products (e.g., disulfides) and low thioacetate yields (~4%). Prolonged UV exposure increases product formation but also side reactions. Purification is complicated by thioacetate adsorption to silica gel . Mitigation strategies include:

Q. How can coupling efficiency between thioacetate fragments and aromatic bromoesters be improved?

In the synthesis of Aigialomycin D analogues, thioacetate coupling with resorcylic bromoester requires precise control of protecting groups (e.g., MOM protection) and reaction conditions. Key optimizations include:

- Using iodide intermediates (e.g., 48) to stabilize reactive sugar moieties .

- Adjusting solvent polarity and temperature to favor nucleophilic attack over decarboxylation .

Q. What analytical methods resolve contradictions in thioacetate-related data (e.g., yield vs. purity)?

Discrepancies often arise from competing reaction pathways or purification losses. To address this:

- Quantitative NMR or LC-MS : Track reaction progress and identify side products .

- Reproducibility trials : Conduct parallel experiments under varying conditions (e.g., UV exposure time) to isolate optimal parameters .

- Theoretical modeling : Predict equilibrium mechanisms for intermediates (e.g., iodo-sugar derivatives) to guide experimental design .

Methodological Considerations

Q. How can researchers validate thioacetate incorporation in steroidal or glycosidic frameworks?

Q. What role does this compound play in synthesizing bioactive molecules like malaria vaccines?

In 6″-modified α-GalCer-peptide conjugates, thioacetate displacement enables site-specific thiol introduction for antigen conjugation. Critical steps include:

- Selective deacetylation : Catalytic NaOMe in methanol to preserve disulfide ratios .

- Reductive stabilization : TCEP treatment to maintain sulfhydryl groups during chromatography .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.